1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-cyclohexylpropan-1-one
Description
This compound (CAS: 920228-32-6) features a triazolo[4,5-d]pyrimidine core substituted with a 4-chlorophenyl group at position 3, a piperazine linker at position 7, and a 3-cyclohexylpropan-1-one moiety. Its molecular formula is C21H24ClN7O, with a molecular weight of 425.9 g/mol . The 4-chlorophenyl group contributes to lipophilicity, while the cyclohexylpropanone tail may influence steric interactions and solubility.
Properties
IUPAC Name |
1-[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-3-cyclohexylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN7O/c24-18-7-9-19(10-8-18)31-23-21(27-28-31)22(25-16-26-23)30-14-12-29(13-15-30)20(32)11-6-17-4-2-1-3-5-17/h7-10,16-17H,1-6,11-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHWYWDERXQYBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-cyclohexylpropan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the triazolopyrimidine core: This can be achieved by reacting 4-chlorobenzylamine with a suitable triazole precursor under acidic conditions to form the triazolopyrimidine ring.
Piperazine ring formation: The triazolopyrimidine intermediate is then reacted with piperazine in the presence of a base such as potassium carbonate to form the piperazine derivative.
Cyclohexylpropanone attachment: Finally, the piperazine derivative is reacted with cyclohexylpropanone under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, industrial-scale production may involve continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 4-chlorophenyl group may undergo nucleophilic aromatic substitution (NAS) under specific conditions. For example:
| Reaction Conditions | Reagents | Outcome | Source |
|---|---|---|---|
| High-temperature alkaline media | NaOH, Cu catalyst | Replacement of Cl with -OH/-NH₂ |
-
Mechanism :
Analogous reactions in triazolo-pyrimidines suggest halogen replacement at the para position .
Piperazine Ring Functionalization
The piperazine moiety is susceptible to alkylation and acylation due to its secondary amine groups.
Alkylation
| Reaction Conditions | Reagents | Outcome | Source |
|---|---|---|---|
| Room temperature, polar aprotic solvent | Methyl iodide, K₂CO₃ | N-Methylation of piperazine |
Acylation
| Reaction Conditions | Reagents | Outcome | Source |
|---|---|---|---|
| Reflux in dichloromethane | Acetic anhydride | Acetylated piperazine derivative |
Oxidation of Piperazine
Piperazine derivatives can oxidize to form N-oxides under mild conditions :
| Reaction Conditions | Reagents | Outcome | Source |
|---|---|---|---|
| H₂O₂, catalytic Fe²⁺ | Hydrogen peroxide | Piperazine N-oxide formation |
Reduction of Ketone Group
The propan-1-one group may undergo catalytic hydrogenation:
| Reaction Conditions | Reagents | Outcome | Source |
|---|---|---|---|
| H₂ gas, Pd/C catalyst | Ethanol, 60°C | Reduction to secondary alcohol |
-
Example :
Triazolo-Pyrimidine Ring Reactions
The triazolo-pyrimidine core may participate in electrophilic substitutions or ring-opening reactions.
Electrophilic Substitution
| Reaction Conditions | Reagents | Outcome | Source |
|---|---|---|---|
| HNO₃/H₂SO₄, 0°C | Nitration mixture | Nitro group addition at C-5 |
Ring-Opening Reactions
Strong bases (e.g., NaOH) can cleave the triazole ring :
Cyclohexyl Group Reactivity
The cyclohexyl moiety is generally inert but may undergo oxidation under harsh conditions:
| Reaction Conditions | Reagents | Outcome | Source |
|---|---|---|---|
| KMnO₄, H₂SO₄, heat | Strong oxidizing agent | Cyclohexanol/cyclohexanone |
Scientific Research Applications
1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-cyclohexylpropan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a DNA intercalator and its effects on cellular processes.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-cyclohexylpropan-1-one involves its interaction with specific molecular targets and pathways. It is known to:
Inhibit enzyme activity: The compound can inhibit enzymes such as kinases, which play a crucial role in cell signaling and proliferation.
Intercalate DNA: It can intercalate into DNA, disrupting the normal function of the DNA and inhibiting replication and transcription processes.
Modulate receptor activity: The compound can bind to specific receptors, altering their activity and affecting downstream signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Triazolo-Pyrimidine Core
4-Fluorophenyl Analog
- Compound : 3-cyclohexyl-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one
- Molecular Formula : C21H24FN7O
- Key Difference : Replacement of chlorine with fluorine reduces molecular weight (~409.9 g/mol, estimated) and alters electronic properties. Fluorine’s electronegativity enhances dipole interactions but decreases lipophilicity compared to chlorine .
4-Ethoxyphenyl Analog
- Compound : 1-{4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenylethan-1-one
- Molecular Formula : C23H27N7O2
- The phenyl-ethanone tail differs from the cyclohexylpropanone structure, impacting conformational flexibility .
Variations in the Ketone Moiety
4-Methoxyphenyl Ethanone Analog
- Compound: 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone
- Molecular Formula : C23H22ClN7O2
- Molecular Weight : 463.9 g/mol
Physicochemical and Structural Properties
Key Observations :
- Lipophilicity : Chlorine > Fluorine > Methoxy/Ethoxy. The 4-chlorophenyl group in the target compound likely confers higher logP, favoring hydrophobic binding pockets.
- Steric Effects: Cyclohexylpropanone provides bulkier steric hindrance than phenyl-ethanone derivatives, possibly affecting target engagement .
Hypothetical Pharmacological Implications
While direct activity data are unavailable, substituent trends suggest:
- 4-Chlorophenyl : Enhances binding to hydrophobic targets (e.g., kinases or GPCRs) via lipophilic interactions.
- Fluorine Substitution : May improve metabolic stability and bioavailability due to reduced susceptibility to oxidative metabolism .
- Methoxy/Ethoxy Groups: Could modulate solubility for intravenous formulations but may reduce CNS activity .
Biological Activity
The compound 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-cyclohexylpropan-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a triazole ring fused with a pyrimidine structure, which is known for conferring various biological activities. The presence of the 4-chlorophenyl group and the piperazine moiety enhances its interaction with biological targets.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of triazole derivatives, including those similar to the compound . For instance, compounds bearing the triazole structure have demonstrated significant antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism .
Anticancer Properties
Research indicates that triazole derivatives can exhibit cytotoxic effects against cancer cell lines. Notably, compounds similar to the target compound have shown potent activity against human breast cancer cells (MCF-7). In vitro studies revealed that certain derivatives induced apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation .
Neuropharmacological Effects
The piperazine component is associated with neuropharmacological activities. Compounds with similar structures have been investigated for their effects on serotonin receptors, suggesting potential applications in treating mood disorders. For example, analogs have shown affinity for 5-HT receptors, which are crucial in the pathophysiology of depression and anxiety disorders .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Some derivatives inhibit key enzymes involved in metabolic processes, such as acetylcholinesterase and urease.
- Receptor Modulation : Interaction with neurotransmitter receptors alters signaling pathways critical for various physiological responses.
- DNA Interaction : Certain triazoles can intercalate with DNA, leading to inhibition of replication and transcription processes.
Research Findings
A summary of notable research findings related to the biological activities of compounds similar to the target compound is presented below:
Case Studies
- Antibacterial Activity : A series of synthesized triazole derivatives were tested against multiple bacterial strains. The most active compounds showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
- Cytotoxicity Against Cancer Cells : In a controlled study, several triazole derivatives were evaluated for their ability to induce cell death in MCF-7 cells. Results indicated that modifications on the triazole ring significantly enhanced cytotoxic potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
